![molecular formula C20H26O2 B14584838 2,2'-(Ethane-1,1-diyl)bis[4-(propan-2-yl)phenol] CAS No. 61550-99-0](/img/structure/B14584838.png)
2,2'-(Ethane-1,1-diyl)bis[4-(propan-2-yl)phenol]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Ethane-1,1-diyl)bis[4-(propan-2-yl)phenol] is an organic compound characterized by its unique structure, which includes two phenol groups connected by an ethane bridge, each substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,1-diyl)bis[4-(propan-2-yl)phenol] typically involves the reaction of 4-isopropylphenol with ethylene dichloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the ethylene dichloride, resulting in the formation of the desired bisphenol compound. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as phase transfer catalysts, can enhance the reaction rate and yield. The product is typically purified through recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Ethane-1,1-diyl)bis[4-(propan-2-yl)phenol] can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to the corresponding hydroquinone using reducing agents like sodium borohydride.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Ethers or esters, depending on the substituent introduced.
Scientific Research Applications
2,2’-(Ethane-1,1-diyl)bis[4-(propan-2-yl)phenol] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of polymers and resins.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of high-performance materials, such as epoxy resins and polycarbonates.
Mechanism of Action
The mechanism of action of 2,2’-(Ethane-1,1-diyl)bis[4-(propan-2-yl)phenol] is primarily related to its ability to donate hydrogen atoms from the phenolic hydroxyl groups, acting as an antioxidant. This compound can scavenge free radicals, thereby protecting cells and materials from oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A (BPA): 2,2’-Bis(4-hydroxyphenyl)propane.
Bisphenol F (BPF): 4,4’-Methylenediphenol.
Bisphenol S (BPS): 4,4’-Sulfonyldiphenol.
Uniqueness
2,2’-(Ethane-1,1-diyl)bis[4-(propan-2-yl)phenol] is unique due to the presence of isopropyl groups, which can influence its physical and chemical properties, such as solubility and reactivity. Compared to other bisphenols, this compound may offer distinct advantages in specific applications, such as enhanced thermal stability and resistance to oxidation.
Properties
CAS No. |
61550-99-0 |
|---|---|
Molecular Formula |
C20H26O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-[1-(2-hydroxy-5-propan-2-ylphenyl)ethyl]-4-propan-2-ylphenol |
InChI |
InChI=1S/C20H26O2/c1-12(2)15-6-8-19(21)17(10-15)14(5)18-11-16(13(3)4)7-9-20(18)22/h6-14,21-22H,1-5H3 |
InChI Key |
KYEPDZSYJWYHKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)O)C(C)C2=C(C=CC(=C2)C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[7-(2H-tetrazol-5-yl)-9,10-dihydroanthracen-2-yl]piperidine](/img/structure/B14584762.png)

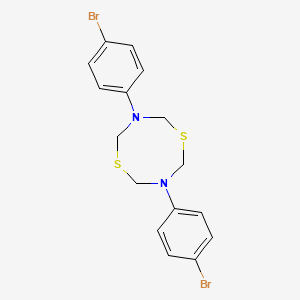
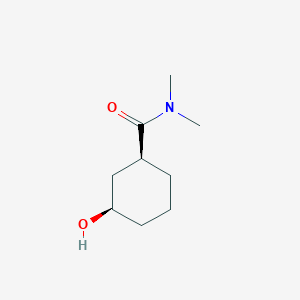

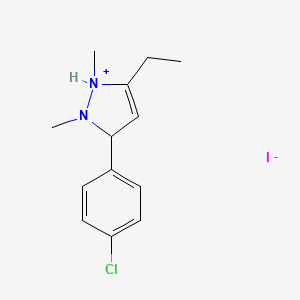
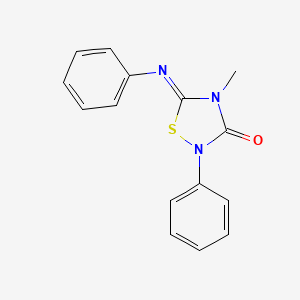
![2,8,8-Trimethyl-4,10-dioxospiro[5.5]undecane-2-carbaldehyde](/img/structure/B14584794.png)
![2-Methoxy-1,3-dimethyl-5-[(4-methylphenyl)methyl]benzene](/img/structure/B14584798.png)
![4,7-Dihydrothieno[3,2-c]pyridin-6(5H)-one](/img/structure/B14584815.png)
![N-[(Benzyloxy)carbonyl]-4-nitro-L-phenylalanyl-L-tyrosine](/img/structure/B14584823.png)
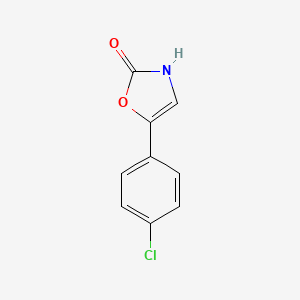
![Methanesulfonic acid--[(1R,2R)-cycloheptane-1,2-diyl]dimethanol (2/1)](/img/structure/B14584834.png)
